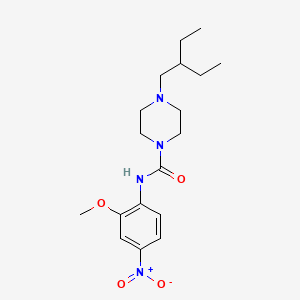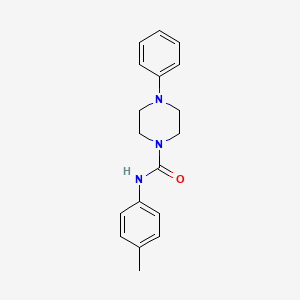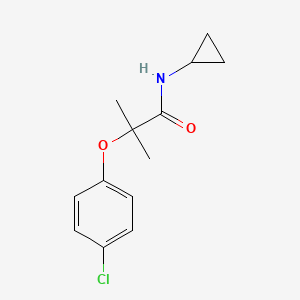
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide
説明
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide, also known as TRO19622, is a compound that has been studied for its potential therapeutic properties. This compound is a piperazine derivative that has been shown to have an effect on the central nervous system.
作用機序
The mechanism of action of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is not fully understood, but it is thought to involve the modulation of various neurotransmitters in the brain. 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to increase the levels of acetylcholine, dopamine, and norepinephrine in the brain, which may help to improve cognitive function and reduce the symptoms of neurodegenerative diseases.
Biochemical and Physiological Effects:
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to improve cognitive function and memory retention. It has also been shown to have a neuroprotective effect, which may help to prevent or slow the progression of neurodegenerative diseases. 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has also been shown to have an anti-inflammatory effect, which may help to reduce inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in lab experiments is that it has been extensively studied, and its synthesis method is well-established. This makes it easier to obtain and use in experiments. However, one limitation of using 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. One area of research is the development of more potent and selective analogs of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide. Another area of research is the study of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide in combination with other compounds, to determine if it has synergistic effects. Additionally, the effects of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide on other neurotransmitters and signaling pathways in the brain could be studied to gain a better understanding of its mechanism of action. Finally, clinical trials could be conducted to determine the safety and efficacy of 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide as a treatment for neurodegenerative diseases.
Conclusion:
In conclusion, 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide is a compound that has been studied for its potential therapeutic properties in various scientific research applications. Its synthesis method is well-established, and it has been shown to have a neuroprotective effect and improve cognitive function in animal studies. However, its mechanism of action is not fully understood, and more research is needed to determine its potential as a treatment for neurodegenerative diseases.
科学的研究の応用
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various scientific research applications. One of the main areas of research has been its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)-1-piperazinecarboxamide has been shown to have a neuroprotective effect, which may help to slow or prevent the progression of these diseases.
特性
IUPAC Name |
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O4/c1-4-14(5-2)13-20-8-10-21(11-9-20)18(23)19-16-7-6-15(22(24)25)12-17(16)26-3/h6-7,12,14H,4-5,8-11,13H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJDEIAPBEZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethylbutyl)-N-(2-methoxy-4-nitrophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4793828.png)
![4-[(4-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4793838.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4793842.png)
![N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-6-cyclopropyl-N,1-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4793848.png)
![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(4-isopropylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4793873.png)


![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-pentylglycinamide](/img/structure/B4793898.png)
![3-(2-methoxyethyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4793899.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B4793907.png)
![methyl 2-[(4-morpholinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4793913.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-ethoxy-3-nitrophenyl acetate](/img/structure/B4793915.png)